molecular formula C6H10N4 B8665827 1-(Cyclopropylmethyl)-1H-1,2,4-triazol-3-amine

1-(Cyclopropylmethyl)-1H-1,2,4-triazol-3-amine

Cat. No. B8665827
M. Wt: 138.17 g/mol
InChI Key: LNXFAZSWEAGRLL-UHFFFAOYSA-N
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Patent
US08288403B2

Procedure details

Prepared in analogy to example 3a) starting with 3-amino-1,2,4-triazole and methanesulfonic acid cyclopropylmethyl ester (Journal of the American Chemical Society 128, 3118 (2006)). The title compound was obtained as a brownish solid (Yield=25%). MS ISP (m/e): 138.1 (100) [M+].
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
25%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:6]=[CH:5][NH:4][N:3]=1.[CH:7]1([CH2:10]OS(C)(=O)=O)[CH2:9][CH2:8]1>>[CH:7]1([CH2:10][N:4]2[CH:5]=[N:6][C:2]([NH2:1])=[N:3]2)[CH2:9][CH2:8]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NNC=N1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CC1)COS(=O)(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared in analogy to example 3a)

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)CN1N=C(N=C1)N
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 25%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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